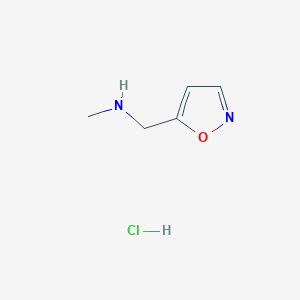
1,4-Dichlorotetrafluorobenzene
Übersicht
Beschreibung
1,4-Dichlorotetrafluorobenzene is a chemical compound with the molecular formula Cl2C6F4 . It is a derivative of benzene where two hydrogen atoms are replaced by chlorine atoms and four hydrogen atoms are replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two chlorine atoms and four fluorine atoms attached to a benzene ring . For a more detailed analysis, it would be beneficial to refer to crystallographic data or computational chemistry studies .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, density, boiling point, and refractive index . More detailed properties such as vapor pressure and Henry’s Law constants are often estimated using predictive mathematical techniques .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 1,4-Dichlorotetrafluorobenzene, focusing on six unique applications:
Halogen Bonding Studies
This compound is extensively used in halogen bonding studies. Its unique structure, featuring both chlorine and fluorine atoms, makes it an excellent candidate for forming halogen bonds. These studies are crucial for understanding molecular interactions and designing new materials with specific properties .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block. It is used in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of fluorine atoms into organic compounds, which can significantly alter their chemical and physical properties .
Catalysis Research
This compound is also employed in catalysis research. It acts as a substrate in catalytic reactions, helping to study the mechanisms and efficiencies of different catalysts. This research is vital for developing more efficient and sustainable catalytic processes in the chemical industry .
Material Science
In material science, this compound is used to create new materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability, chemical resistance, and mechanical strength. This application is particularly important in developing advanced materials for various industrial applications .
Environmental Chemistry
Environmental chemists use this compound to study the behavior and fate of halogenated compounds in the environment. Understanding how these compounds interact with natural systems is crucial for assessing their environmental impact and developing strategies for pollution control and remediation .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reference compound in various analytical techniques. Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods, ensuring accurate and reliable results in chemical analysis .
Eigenschaften
IUPAC Name |
1,4-dichloro-2,3,5,6-tetrafluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F4/c7-1-3(9)5(11)2(8)6(12)4(1)10 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBUEVKHTMIROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)F)Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454687 | |
| Record name | Benzene, 1,4-dichloro-2,3,5,6-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1198-62-5 | |
| Record name | Benzene, 1,4-dichloro-2,3,5,6-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B3046038.png)
![N-(2-fluorobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B3046039.png)










![1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide](/img/structure/B3046060.png)
![(S)-8-(3,5-difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one](/img/structure/B3046061.png)